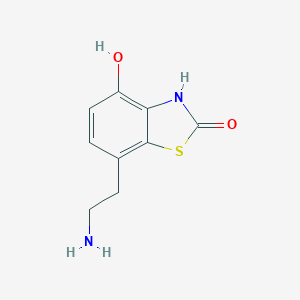
7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one, also known as AEHB, is a heterocyclic organic compound with a benzothiazole backbone. It has been the subject of scientific research due to its potential applications in various fields, including medicine and biotechnology.
Mecanismo De Acción
7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of reactive oxygen species, which are involved in oxidative stress and inflammation. 7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one also inhibits the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can lead to improved cellular function and reduced risk of chronic diseases. 7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to be effective in various assays and experiments. However, 7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research involving 7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. 7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one may also have applications in biotechnology, such as in the development of biosensors or other diagnostic tools. Further studies are needed to fully understand the potential applications of 7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one and its mechanism of action.
Métodos De Síntesis
7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one can be synthesized using a multistep process involving the reaction of 2-aminophenol with 2-chloroacetic acid, followed by cyclization with sulfur and oxidation with potassium permanganate. This method has been optimized to produce high yields of pure 7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one.
Aplicaciones Científicas De Investigación
7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one has been studied extensively for its potential applications in various scientific fields. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one has also been investigated for its use as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases.
Propiedades
Número CAS |
108773-04-2 |
|---|---|
Nombre del producto |
7-(2-Amino-ethyl)-4-hydroxy-3H-benzothiazol-2-one |
Fórmula molecular |
C9H10N2O2S |
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
7-(2-aminoethyl)-4-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H10N2O2S/c10-4-3-5-1-2-6(12)7-8(5)14-9(13)11-7/h1-2,12H,3-4,10H2,(H,11,13) |
Clave InChI |
YPLJLRNXOFWVTL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1CCN)SC(=O)N2)O |
SMILES canónico |
C1=CC(=C2C(=C1CCN)SC(=O)N2)O |
Sinónimos |
2(3H)-Benzothiazolone,7-(2-aminoethyl)-4-hydroxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide](/img/structure/B33937.png)


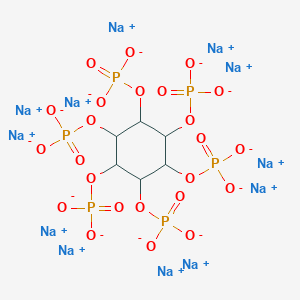
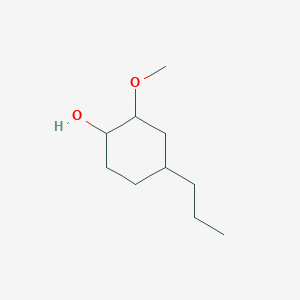
![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)

![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)


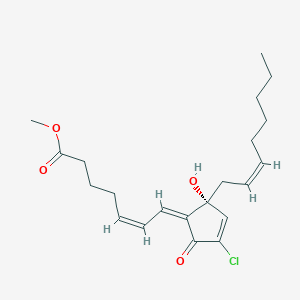
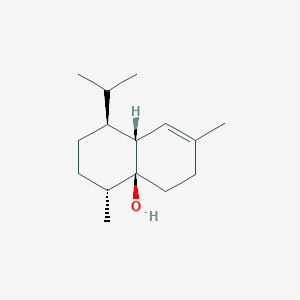

![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)